4-Methoxy-2,3,5-Trifluorbenzoesäure

Übersicht

Beschreibung

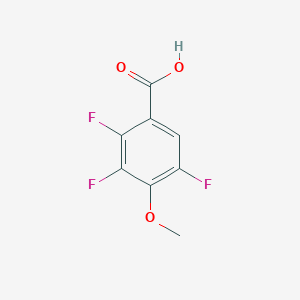

4-Methoxy-2,3,5-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O3 It is characterized by the presence of three fluorine atoms and a methoxy group attached to a benzoic acid core

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of polyfluorinated salicylic acids, including 4-methoxy-2,3,5-trifluorobenzoic acid, exhibit antimycobacterial activity. This activity is particularly relevant in the context of tuberculosis treatment, where novel compounds are needed to combat resistant strains of Mycobacterium tuberculosis .

2. Synthesis of Advanced Materials

4-Methoxy-2,3,5-trifluorobenzoic acid serves as a precursor in the synthesis of liquid-crystalline compounds with advantageous properties for display technologies. These materials are crucial in the development of modern electronic devices .

3. Analytical Chemistry

The compound has been utilized in High-Performance Liquid Chromatography (HPLC) applications to track synthetic pathways of related fluorinated benzoic acids. This method allows for precise monitoring of chemical reactions and the identification of intermediates during synthesis .

While 4-methoxy-2,3,5-trifluorobenzoic acid presents numerous research opportunities, it is essential to handle it with care due to its irritant properties. The compound can cause skin and eye irritation upon contact . Proper safety protocols must be followed when conducting experiments involving this substance.

Wirkmechanismus

Mode of Action

It’s known that the fluorine atoms in the compound contribute to its acidity while the methoxy group may influence its interaction with potential targets .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2,3,5-trifluorobenzoic acid. For instance, it’s recommended to avoid dust formation and to use the compound only in a well-ventilated area . Contact with skin and eyes should be avoided, and protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5-trifluorobenzoic acid typically involves the fluorination of a methoxybenzoic acid precursor. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: On an industrial scale, the production of 4-Methoxy-2,3,5-trifluorobenzoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel complexes can be employed to enhance the fluorination process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-2,3,5-trifluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce quinones.

Vergleich Mit ähnlichen Verbindungen

- 2,3,4-Trifluorobenzoic acid

- 2,3,5-Trifluorobenzoic acid

- 4-Methoxybenzoic acid

Comparison: 4-Methoxy-2,3,5-trifluorobenzoic acid is unique due to the specific positioning of its fluorine atoms and methoxy group, which can significantly influence its reactivity and interaction with other molecules. Compared to 2,3,4-trifluorobenzoic acid, the presence of the methoxy group in 4-Methoxy-2,3,5-trifluorobenzoic acid can enhance its solubility and alter its electronic properties, making it more suitable for certain applications.

Biologische Aktivität

4-Methoxy-2,3,5-trifluorobenzoic acid (MFTBA) is an aromatic compound characterized by the presence of a methoxy group and three fluorine atoms on the benzene ring. Its molecular formula is C8H5F3O3, and it has garnered interest in medicinal chemistry due to its unique chemical properties and potential biological activities.

The presence of the methoxy group enhances the water solubility of MFTBA, while the trifluoromethyl groups increase lipophilicity, potentially improving membrane permeability and bioactivity. The compound exhibits a melting point between 141-144 °C and is soluble in organic solvents such as ethanol and acetone .

Biological Activities

Research indicates that MFTBA possesses various biological activities, primarily due to its structural characteristics. Notable activities include:

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. MFTBA may inhibit microbial growth through mechanisms involving cell membrane disruption or interference with metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Enzyme Inhibition : MFTBA may interact with specific enzymes, influencing biochemical pathways relevant to disease processes. This interaction could lead to therapeutic applications in enzyme-related disorders.

Structure-Activity Relationship (SAR)

The biological activity of MFTBA can be influenced by its structural features. The following table summarizes related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-6-methoxybenzoic acid | Two chlorine atoms instead of fluorines | Exhibits different reactivity due to chlorine's properties |

| 2-Methoxy-4-trifluoromethylbenzoic acid | Trifluoromethyl group at a different position | Different biological activity profile |

| 3-Methoxy-2,4-difluorobenzoic acid | Fewer fluorine atoms | Altered solubility and reactivity compared to trifluoro compound |

This table illustrates how variations in substituents affect the chemical behavior and potential applications of these compounds.

Case Studies

Several studies have explored the biological activity of MFTBA and its derivatives:

- Antimicrobial Study : A study on related trifluorobenzoic acids revealed significant antimicrobial activity against various bacterial strains. The mechanism was linked to membrane disruption.

- Anti-inflammatory Research : In vitro studies indicated that MFTBA could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use as an anti-inflammatory agent.

- Enzyme Interaction Analysis : Research demonstrated that MFTBA could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. This inhibition was attributed to the compound's ability to bind to active sites on the enzymes.

Eigenschaften

IUPAC Name |

2,3,5-trifluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQBBRRGMRJQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625496 | |

| Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-67-8 | |

| Record name | 2,3,5-Trifluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.